

2-Bromo-2'-chloropropiophenone IUPAC name and structure

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

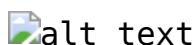
Compound Name: **2-Bromo-2'-chloropropiophenone**

Cat. No.: **B104426**

[Get Quote](#)

An In-depth Technical Guide to **2-Bromo-2'-chloropropiophenone** For Researchers, Scientists, and Drug Development Professionals

Abstract


This document provides a comprehensive technical overview of **2-Bromo-2'-chloropropiophenone**, a halogenated aromatic ketone of interest in synthetic organic chemistry. The guide details its chemical identity, including its IUPAC name and structure. Physicochemical properties are summarized and compared with its isomers. Detailed experimental protocols for its synthesis via α -bromination are provided. Furthermore, this guide explores the significance of its structural isomers, such as 2-bromo-3'-chloropropiophenone, as key intermediates in the synthesis of pharmaceutical compounds like Bupropion and discusses their toxicological profiles, including mechanisms of genotoxicity.

Chemical Identity and Structure

2-Bromo-2'-chloropropiophenone belongs to the propiophenone class of organic compounds, which are characterized by a three-carbon ketone chain attached to a phenyl group.^[1] The nomenclature precisely describes its molecular architecture: "propiophenone" defines the core structure, "2-Bromo" indicates a bromine atom on the alpha (α) carbon of the propionyl chain, and "2'-chloro" specifies a chlorine atom at the ortho position of the phenyl ring.^[1]

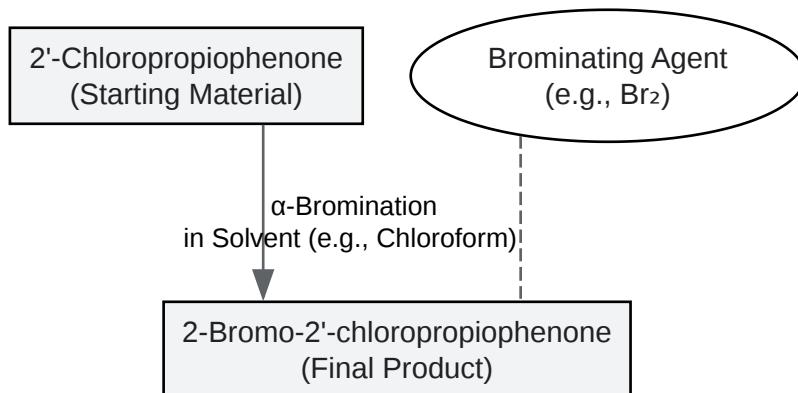
- IUPAC Name: 2-bromo-1-(2-chlorophenyl)propan-1-one^[2]

- CAS Number: 75815-22-4[2][3]
- Molecular Formula: C₉H₈BrClO[3][4]
- Structure:

alt text

Physicochemical Properties

Quantitative data for **2-Bromo-2'-chloropropiophenone** is not widely published. The following table summarizes available data for the target compound and its common isomers, 2-Bromo-3'-chloropropiophenone and 2-Bromo-4'-chloropropiophenone, for comparative purposes.


Property	2-Bromo-2'-chloropropiopheno ne	2-Bromo-3'-chloropropiopheno ne	2-Bromo-4'-chloropropiopheno ne
CAS Number	75815-22-4[2]	34911-51-8[5]	877-37-2[1]
Molecular Weight	247.52 g/mol [3][4]	247.52 g/mol [5]	247.51 g/mol [1]
Appearance	-	Colorless to pale yellow liquid[3]	White crystalline solid[2]
Melting Point	Not available	Not applicable	77-79 °C[2]
Boiling Point	Not available	148-148.5 °C @ 9 Torr[3]	296.7 °C @ 760 mmHg (Predicted)[2]
Solubility	Not available	Soluble in acetonitrile, chloroform, dichloromethane, ethyl acetate[3]	Soluble in organic solvents (ethanol, acetone, dichloromethane), slightly soluble in water[5]
Storage	Sealed in dry, 2-8°C[3]	Refrigerator, Under Inert Atmosphere[3]	-

Synthesis of 2-Bromo-2'-chloropropiophenone

The primary synthetic route to **2-Bromo-2'-chloropropiophenone** is the α -bromination of its precursor, 2'-chloropropiophenone. This reaction involves an electrophilic attack on the enol or enolate form of the ketone.

General Synthesis Workflow

The diagram below illustrates the straightforward, single-step conversion from the starting material to the final product.

[Click to download full resolution via product page](#)

Caption: General workflow for the synthesis of **2-Bromo-2'-chloropropiophenone**.

Experimental Protocol: α -Bromination

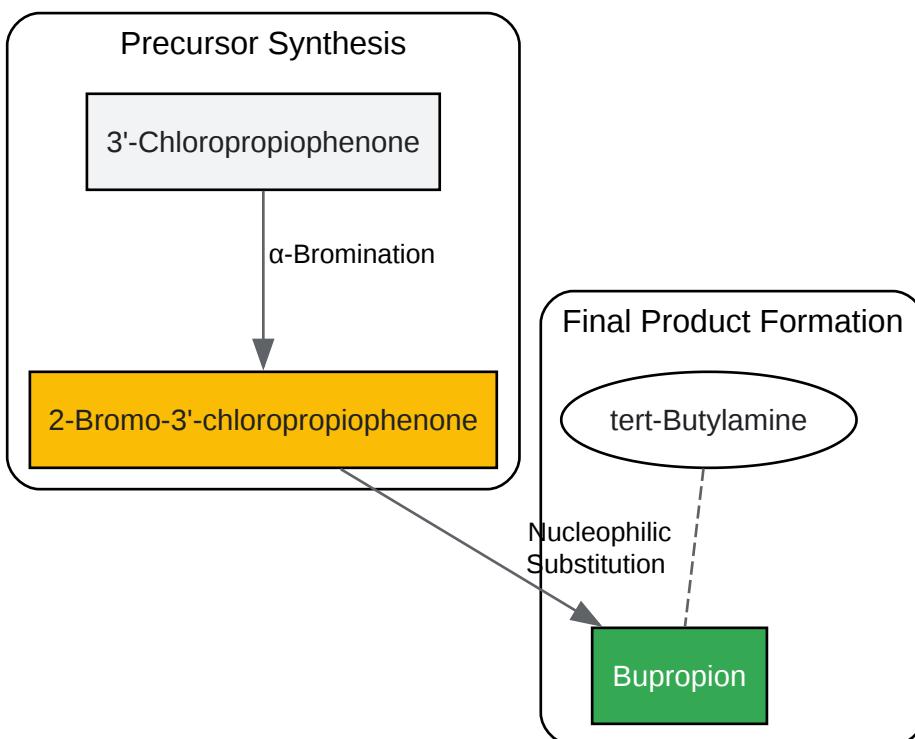
The following protocol is a representative procedure based on established methods for the α -bromination of related chloropropiophenones.^{[6][7]} Researchers should optimize conditions for their specific setup.

Materials:

- 2'-Chloropropiophenone
- Molecular Bromine (Br_2)
- Chloroform (CHCl_3) or Dichloromethane (CH_2Cl_2)

- Anhydrous Aluminum Chloride ($AlCl_3$, catalytic amount)
- Saturated Sodium Bicarbonate Solution
- Anhydrous Sodium Sulfate (Na_2SO_4)
- Petroleum Ether

Procedure:


- Dissolve 2'-chloropropiophenone (1.0 eq) in chloroform in a round-bottom flask equipped with a magnetic stirrer and a dropping funnel. Add a catalytic amount of anhydrous aluminum chloride.
- Prepare a solution of bromine (1.0-1.1 eq) in chloroform.
- Slowly add the bromine solution dropwise to the stirred solution of 2'-chloropropiophenone at a controlled temperature, typically between 0-25°C, to manage the reaction rate and selectivity.^[1]
- After the addition is complete, allow the mixture to stir at room temperature. Monitor the reaction progress using Thin-Layer Chromatography (TLC).
- Once the reaction is complete, wash the reaction mixture with a saturated sodium bicarbonate solution to neutralize any remaining acid (HBr).
- Extract the aqueous layer with chloroform.
- Combine the organic layers, dry over anhydrous sodium sulfate, and filter.
- Remove the solvent under reduced pressure to yield the crude product.
- Purify the crystalline residue by washing with cold petroleum ether or through recrystallization to obtain pure **2-Bromo-2'-chloropropiophenone**.

Role in Drug Development and Synthesis

While **2-Bromo-2'-chloropropiophenone** is primarily a laboratory chemical, its isomer, 2-bromo-3'-chloropropiophenone, is a crucial intermediate in the commercial synthesis of Bupropion, a widely used antidepressant and smoking cessation aid.^[1] The synthesis involves a nucleophilic substitution reaction where the bromine atom is displaced by tert-butylamine.

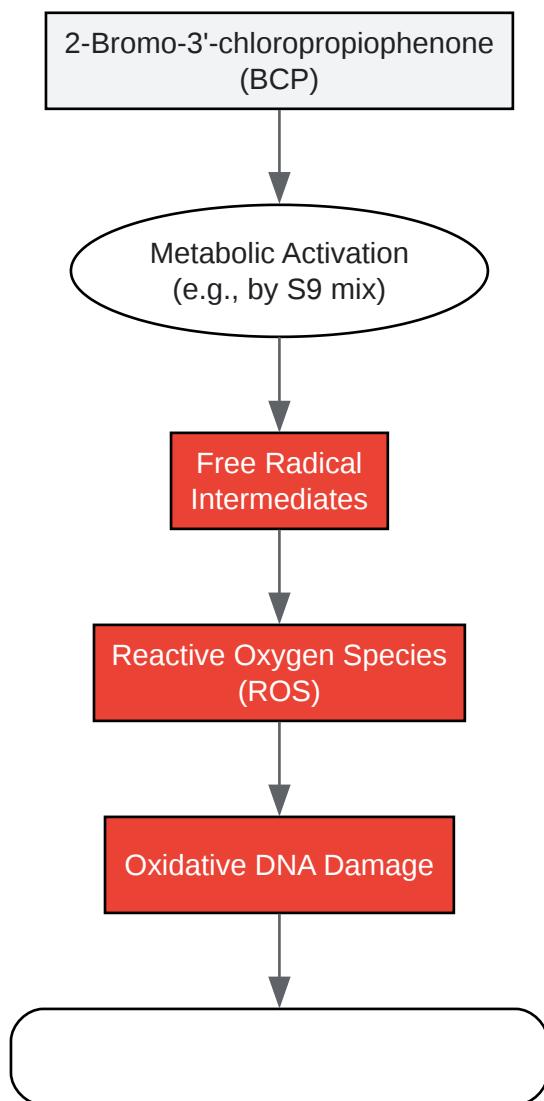
Bupropion Synthesis Pathway

The diagram below outlines the key transformation in the synthesis of Bupropion from its propiophenone precursor.

[Click to download full resolution via product page](#)

Caption: Synthetic relationship between the propiophenone intermediate and Bupropion.

Toxicology and Biological Effects


There is limited direct toxicological data for **2-Bromo-2'-chloropropiophenone**. However, studies on its isomer, 2-bromo-3'-chloropropiophenone (BCP), an impurity found in Bupropion, have revealed significant genotoxic effects.^[7]

BCP has been shown to be mutagenic, clastogenic (causing structural chromosome damage), and aneuploid (causing changes in chromosome number).^[7] This genotoxicity is mediated through the generation of reactive metabolites.^[7]

Proposed Mechanism of Genotoxicity

Research suggests that the metabolism of BCP can lead to the formation of radical intermediates, which in turn generate Reactive Oxygen Species (ROS).^[7] These ROS can cause oxidative damage to DNA, leading to mutations and chromosomal aberrations. The addition of antioxidants like N-acetyl-L-cysteine has been shown to reduce these genotoxic effects.^[7]

The following diagram illustrates this proposed toxicological pathway.

[Click to download full resolution via product page](#)

Caption: Proposed mechanism for the genotoxicity of 2-bromo-3'-chloropropiophenone.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. rsc.org [rsc.org]
- 2. echemi.com [echemi.com]
- 3. echemi.com [echemi.com]
- 4. 2-Bromo-1-(4-chlorophenyl)propan-1-one | C9H8BrClO | CID 3788219 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. nexthium.cn [nexthium.cn]
- 6. 2-Bromo-1-(2-bromo-3-chlorophenyl)propan-1-one [chemicalbook.com]
- 7. Genotoxicity of 2-bromo-3'-chloropropiophenone - PubMed [pubmed.ncbi.nlm.nih.gov]
- To cite this document: BenchChem. [2-Bromo-2'-chloropropiophenone IUPAC name and structure]. BenchChem, [2025]. [Online PDF]. Available at: <https://www.benchchem.com/product/b104426#2-bromo-2-chloropropiophenone-iupac-name-and-structure>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com